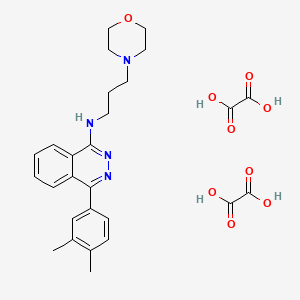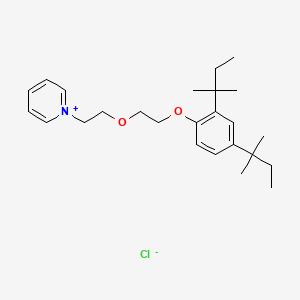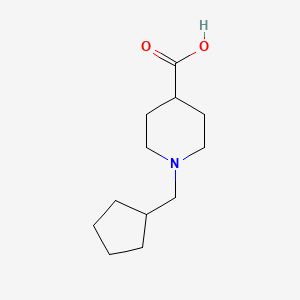
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a phthalazine derivative and has shown promising results in various studies related to its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the inflammatory response and tumor growth. It is also believed to have an effect on the central nervous system, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid have been studied extensively. It has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases, and has shown promising results in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid in lab experiments include its potential as a therapeutic agent for various diseases, its stability, and its relatively simple synthesis method. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid. One direction is to further study its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify potential targets for therapeutic intervention. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop more efficient synthesis methods for large-scale production.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid involves the reaction of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine with oxalic acid in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and filtration.
Applications De Recherche Scientifique
The scientific research application of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is mainly focused on its potential as a therapeutic agent. This compound has shown promising results in various studies related to its anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O.2C2H2O4/c1-17-8-9-19(16-18(17)2)22-20-6-3-4-7-21(20)23(26-25-22)24-10-5-11-27-12-14-28-15-13-27;2*3-1(4)2(5)6/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,26);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPUBNSYTXFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN4CCOCC4)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)

![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B7452323.png)


![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)


![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)
![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)